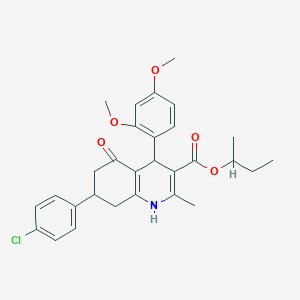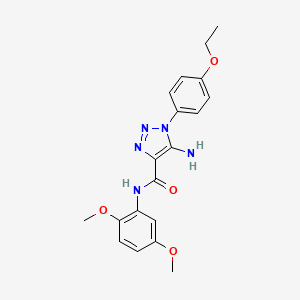
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that belongs to the class of beta-blockers. It is commonly referred to as DR-3355 and is used in scientific research for its pharmacological properties.
Wirkmechanismus
DR-3355 works by selectively blocking beta-1 adrenergic receptors. Beta-1 adrenergic receptors are located in the heart and are responsible for increasing heart rate and contractility. By blocking these receptors, DR-3355 reduces heart rate and contractility, leading to a decrease in cardiac output. This results in a decrease in blood pressure and a decrease in the workload of the heart.
Biochemical and Physiological Effects:
DR-3355 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, contractility, and cardiac output. It also decreases blood pressure and reduces the workload of the heart. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DR-3355 has several advantages for lab experiments. It is a selective beta-blocker that can be used to study the effects of blocking beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to study the mechanisms of cardiac arrhythmias. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to study the mechanisms of inflammatory diseases.
One limitation of DR-3355 is that it is a beta-blocker and can have side effects related to blocking beta-1 adrenergic receptors. It can cause bradycardia, hypotension, and heart failure in some patients. Additionally, DR-3355 may not be effective in patients with certain types of cardiac arrhythmias.
Zukünftige Richtungen
There are several future directions for research on DR-3355. One area of research is the development of new beta-blockers that are more selective for beta-1 adrenergic receptors. Another area of research is the development of new drugs that target the inflammatory pathways that are affected by DR-3355. Additionally, research on the mechanisms of cardiac arrhythmias and the effects of beta-blockers on these mechanisms is an important area of future research.
Synthesemethoden
DR-3355 can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylphenol with epichlorohydrin to form 1-(2,5-dimethylphenoxy)-2,3-epoxypropane. The second step involves the reaction of 1-(2,5-dimethylphenoxy)-2,3-epoxypropane with 4-methylpiperazine to form 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol. The final step involves the reaction of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol with hydrochloric acid to form DR-3355 dihydrochloride.
Wissenschaftliche Forschungsanwendungen
DR-3355 is used in scientific research for its pharmacological properties. It is a beta-blocker that selectively blocks beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to treat cardiac arrhythmias. DR-3355 has also been shown to have anti-hypertensive effects and can be used to treat hypertension. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13-4-5-14(2)16(10-13)20-12-15(19)11-18-8-6-17(3)7-9-18;;/h4-5,10,15,19H,6-9,11-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJOPRJVTMKTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)

![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4959961.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)


![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)